N-(4-bromobenzyl)-6-quinolinamine
Description
N-(4-bromobenzyl)-6-quinolinamine is a quinoline derivative featuring a 4-bromobenzyl group attached to the amine at the 6-position of the quinoline core. Quinoline derivatives are widely studied for their pharmacological relevance, particularly as kinase inhibitors and probes in chemical biology .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]quinolin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-10,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMBJFQCQBKZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NCC3=CC=C(C=C3)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The following table compares key structural features of N-(4-bromobenzyl)-6-quinolinamine with analogs from the evidence:
Key Observations :
pKi and Binding Affinity
Data from highlights the impact of substituents on activity:
| Compound (Reference) | Substituent on Indolinone Core | pKi |
|---|---|---|
| Comp. 57 | 5-Amino | 5.411 |
| Comp. 58 | 5-Hydroxymethyl | 5.208 |
| Comp. 59 | 5-Cyanamido | 6.878 |
Implications for Target Compound :
- The cyanamido group in Comp. 59 significantly enhances binding affinity, suggesting that electron-deficient groups on the core may optimize interactions with biological targets.
Solubility and Lipophilicity
- Triazole-containing analogs () : The triazole ring may improve aqueous solubility compared to purely aromatic systems.
- Ethoxy and methyl groups () : These substituents likely increase lipophilicity (logP), affecting membrane permeability.
Characterization Methods
All compounds were validated using:
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